CID 71318773
Description
CID 71318773 (hypothetical name pending IUPAC validation) is a compound of interest in medicinal chemistry and pharmacology. Key parameters for analysis typically include:
- Molecular formula and weight
- Physicochemical properties (e.g., logP, solubility, bioavailability)
- Biological activity (e.g., enzyme inhibition, receptor binding)
- Structural motifs (e.g., functional groups, stereochemistry)
For example, compares substrates and inhibitors like taurocholic acid (CID 6675) and betulin-derived compounds (CID 72326) using 3D structural overlays and functional group orientations . Similarly, evaluates oscillatoxin derivatives (e.g., CID 101283546) based on methyl group substitutions and bioactivity .


Properties
CAS No. |
88566-59-0 |
|---|---|
Molecular Formula |
Gd5Tl2 |
Molecular Weight |
1195.0 g/mol |
InChI |
InChI=1S/5Gd.2Tl |
InChI Key |
DAQRRSMWMMXKSX-UHFFFAOYSA-N |
Canonical SMILES |
[Gd].[Gd].[Gd].[Gd].[Gd].[Tl].[Tl] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71318773” involves specific chemical reactions and conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents. Generally, the preparation of such compounds involves multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired yield and purity.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical processes. These processes are designed to be efficient, cost-effective, and environmentally friendly. The production methods often include continuous flow reactions, automated synthesis, and purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71318773” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted compounds.
Scientific Research Applications
Compound “CID 71318773” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the development of new chemical entities.
Biology: It is employed in biochemical assays and studies to understand biological processes and interactions.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “CID 71318773” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Discussion
Structural vs. Functional Similarity :
- Structural analogues (e.g., CID 10153267 vs. betulin derivatives) often share mechanistic pathways but differ in pharmacokinetics due to substituent variations .
- Functional analogues (e.g., CID 3749 vs. angiotensin receptor blockers) prioritize target engagement over structural mimicry .
Optimization Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
